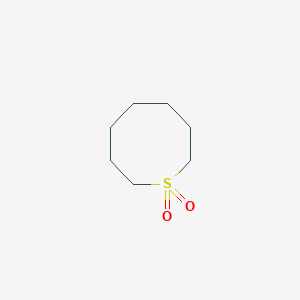
1lambda~6~-Thiocane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda~6~-Thiocane-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1lambda6-Thiocane-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of the thiocane ring .
Industrial Production Methods: Industrial production of 1lambda6-Thiocane-1,1-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1lambda6-Thiocane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiocane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiocane derivatives.
Scientific Research Applications
1lambda~6~-Thiocane-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism by which 1lambda6-Thiocane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thiocane ring can form strong bonds with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparison with Similar Compounds
1lambda~6~-benzo[b]thiophene-1,1-dione: This compound has a similar sulfur-containing ring structure but includes a benzene ring, making it more aromatic.
2,5-Dihydro-1H-1lambda~6~-thiophene-1,1-dione: This compound has a five-membered ring structure and is used in similar applications.
Uniqueness: 1lambda6-Thiocane-1,1-dione is unique due to its six-membered ring structure, which provides different chemical properties and reactivity compared to its five-membered and aromatic counterparts. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
3142-87-8 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
thiocane 1,1-dioxide |
InChI |
InChI=1S/C7H14O2S/c8-10(9)6-4-2-1-3-5-7-10/h1-7H2 |
InChI Key |
WWDVSDDDSOGBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCS(=O)(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


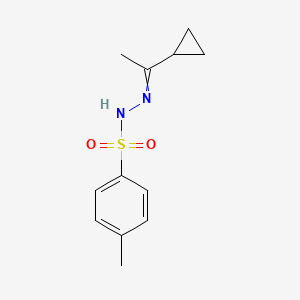

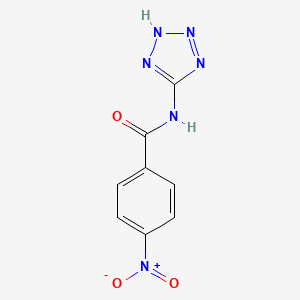
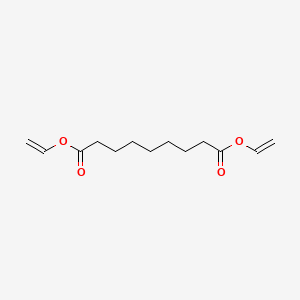
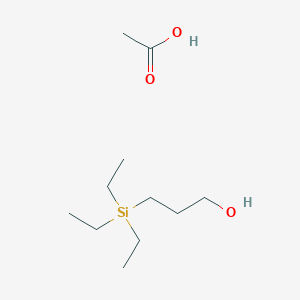
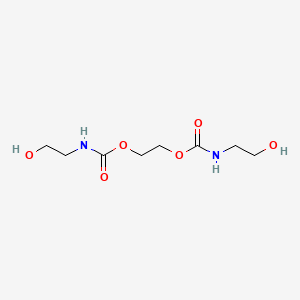
![1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B14733562.png)

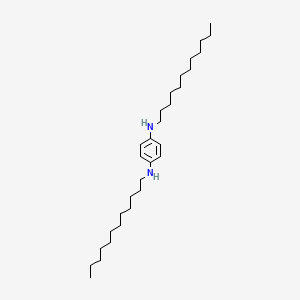

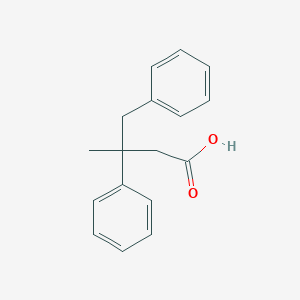
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
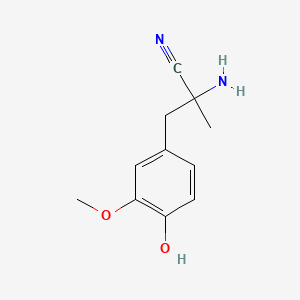
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
